Cas no 1021208-99-0 (5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide)
![5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1021208-99-0x500.png)
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide
- 5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-methoxybenzenesulfonamide
- VU0635774-1
- 1021208-99-0
- 5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide
- AKOS024498346
- F5099-0442
-
- インチ: 1S/C20H17ClN2O5S/c1-27-17-7-5-14(21)11-19(17)29(25,26)22-15-6-4-13-8-9-23(16(13)12-15)20(24)18-3-2-10-28-18/h2-7,10-12,22H,8-9H2,1H3
- InChIKey: MDSGCKOQXRTIMZ-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCN3C(C2=CC=CO2)=O)(=O)=O)=CC(Cl)=CC=C1OC
計算された属性
- せいみつぶんしりょう: 432.0546705g/mol
- どういたいしつりょう: 432.0546705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 97.2Ų
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5099-0442-50mg |
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide |
1021208-99-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5099-0442-20μmol |
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide |
1021208-99-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5099-0442-15mg |
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide |
1021208-99-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5099-0442-1mg |
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide |
1021208-99-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5099-0442-2mg |
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide |
1021208-99-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5099-0442-100mg |
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide |
1021208-99-0 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5099-0442-3mg |
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide |
1021208-99-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5099-0442-4mg |
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide |
1021208-99-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5099-0442-10μmol |
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide |
1021208-99-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5099-0442-5mg |
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide |
1021208-99-0 | 5mg |
$69.0 | 2023-09-10 |
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamide 関連文献
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxybenzene-1-sulfonamideに関する追加情報
Introduction to 5-chloro-N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-2-methoxybenzene-1-sulfonamide (CAS No. 1021208-99-0)
5-chloro-N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-2-methoxybenzene-1-sulfonamide, identified by its CAS number 1021208-99-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of intense study for its pharmacological properties.
The molecular structure of this compound is characterized by a combination of aromatic and heterocyclic rings, which contribute to its unique chemical and biological properties. The presence of a furan-2-carbonyl group and an indole moiety in the molecule suggests that it may interact with biological targets in a manner that could be therapeutically beneficial. Specifically, the furan ring is known for its ability to participate in hydrogen bonding and hydrophobic interactions, while the indole scaffold is a common structural feature in many bioactive molecules, including neurotransmitters and pharmaceuticals.
In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. The indole ring in 5-chloro-N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-2-methoxybenzene-1-sulfonamide is particularly noteworthy, as it can serve as a scaffold for designing molecules with enhanced pharmacological properties. For instance, indole derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities. The furan-2-carbonyl group further enhances the molecular complexity and potential for interaction with biological targets.
The sulfonamide moiety in the name of this compound is another key feature that contributes to its potential biological activity. Sulfonamides are well-known for their role as antimicrobial agents and have been widely used in the treatment of various infections. The presence of a sulfonamide group in this molecule suggests that it may possess similar properties, making it a promising candidate for further investigation.
The methoxy group at the 2-position of the benzene ring adds another layer of functionality to the molecule. Methoxy groups are often involved in modulating the pharmacokinetic properties of drugs, including their solubility and metabolic stability. In this context, the methoxy group in 5-chloro-N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-2-methoxybenzene-1-sulfonamide could play a crucial role in determining its overall biological activity.
The chloro substituent at the 5-position of the benzene ring is another important feature that can influence the reactivity and biological activity of the molecule. Chloro groups are often used in medicinal chemistry to enhance binding affinity to biological targets. In this compound, the chloro group may contribute to stabilizing interactions with specific receptors or enzymes involved in various physiological processes.
Recent studies have highlighted the importance of indole derivatives in drug discovery. For example, researchers have reported on the development of novel indole-based compounds with improved efficacy against various diseases. These studies have demonstrated that modifications to the indole scaffold can lead to significant changes in biological activity. The compound 5-chloro-N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-2-methoxybenzene-1-sulfonamide represents an interesting case study in this context.
In addition to its structural features, 5-chloro-N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-2-methoxybenzene-1-sulfonamide has been studied for its potential therapeutic applications. Preliminary research suggests that this compound may have applications in treating neurological disorders due to its ability to interact with neurotransmitter receptors. Furthermore, its sulfonamide group suggests potential uses in treating inflammatory conditions.
The synthesis of this compound involves multiple steps and requires careful optimization to ensure high yield and purity. The presence of sensitive functional groups such as the sulfonamide and chloro substituents necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently than ever before.
The pharmacokinetic properties of 5-chloro-N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yi l strong >)] - 2 - methoxybenzene - 1 - sulfonamide are also important considerations for its potential therapeutic use. Studies on related compounds have shown that modifications to the molecular structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is crucial for designing drugs that are both effective and safe.
In conclusion, 5-chloro-N-[1-(< strong >furan - 2 - carbonyl strong > - < strong > 2 , 3 - dihydro - 1 H - indol - 6 - yl strong >)] - 2 - meth oxybenzene - 1 - sulf on am ide ( CAS No . 1021208 -99 -0 ) is a promising compound with potential applications in pharmaceuticals . Its unique molecular structure , characterized by an indole scaffold , furan -carbonyl group , sulf on am ide moiety , and meth oxy substituent , makes it an interesting subject for further research . Advances i n synthetic chemistry and pharmacological studies continue t o enhance our understanding o f this compoun d ' s p otential therapeutic uses . As research progresses , it i s likely t hat new applications f or this compoun d will be discovered , further solidifying its importance i n t he field o f medicinal chemistry . p >
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